molecular formula C29H27N5O6 B11263115 N-[4-(diethylamino)phenyl]-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide

N-[4-(diethylamino)phenyl]-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide

Cat. No.: B11263115
M. Wt: 541.6 g/mol
InChI Key: SFNYXLXROJYUFS-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide is a complex organic compound with the molecular formula C29H27N5O6. This compound is known for its unique structure, which includes both diethylamino and phenoxyphenyl groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide typically involves multiple steps. One common method includes the nitration of a precursor compound followed by amination and subsequent coupling reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amino derivatives, phenolic compounds, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-(diethylamino)phenyl]-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(diethylamino)phenyl]-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide is unique due to its combination of diethylamino, nitro, and phenoxyphenyl groups.

Properties

Molecular Formula

C29H27N5O6

Molecular Weight

541.6 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]-3,5-dinitro-4-(4-phenoxyanilino)benzamide

InChI

InChI=1S/C29H27N5O6/c1-3-32(4-2)23-14-10-22(11-15-23)31-29(35)20-18-26(33(36)37)28(27(19-20)34(38)39)30-21-12-16-25(17-13-21)40-24-8-6-5-7-9-24/h5-19,30H,3-4H2,1-2H3,(H,31,35)

InChI Key

SFNYXLXROJYUFS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])NC3=CC=C(C=C3)OC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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